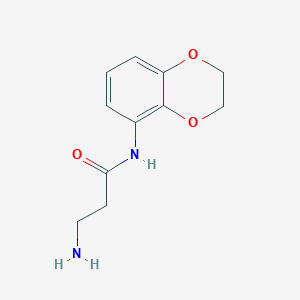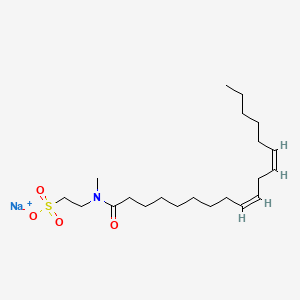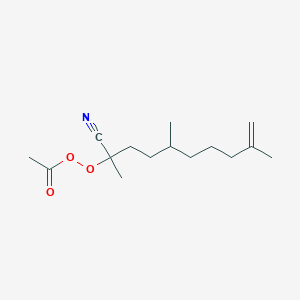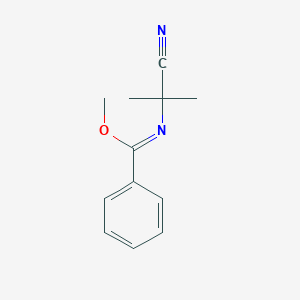
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate is a chemical compound known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzenecarboximidate group and a cyanopropan-2-yl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pressure to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
化学反应分析
Types of Reactions
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate has several applications in scientific research:
Organic Synthesis: The compound is utilized in the synthesis of various organic molecules, serving as a versatile intermediate.
Biological Studies:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate involves its ability to participate in radical-mediated reactions. In RAFT polymerization, the compound acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The molecular targets and pathways involved include the formation of stable radicals and the transfer of these radicals to growing polymer chains .
相似化合物的比较
Similar Compounds
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: This compound is also used in RAFT polymerization and shares similar properties with Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate.
2-Cyano-2-propyl benzodithioate: Another compound used in controlled radical polymerization, known for its effectiveness in polymer synthesis.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to act as a chain transfer agent in RAFT polymerization makes it particularly valuable in the field of polymer chemistry .
属性
CAS 编号 |
62722-93-4 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl N-(2-cyanopropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C12H14N2O/c1-12(2,9-13)14-11(15-3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI 键 |
OWSGNCFUOFUULC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)N=C(C1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



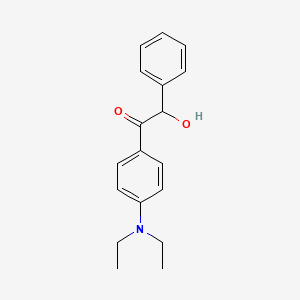

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
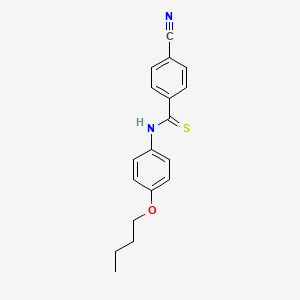

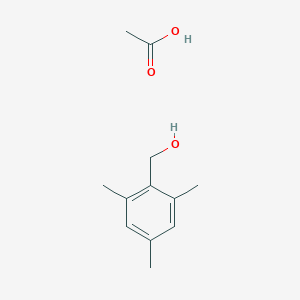
![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
